molecular formula C10H9N3O4 B2420126 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 13784-21-9

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B2420126
CAS RN: 13784-21-9
M. Wt: 235.199
InChI Key: RPSGZSRUMPMPRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A family of quinoxaline-2,3-diones, including 1,4-Dimethyl-1,4-dihydroquinoxaline-2,3-dione, was prepared and evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities . The synthesis involves a mixture of 1,4-dihydroquinoxaline-2,3-dione, anhydrous K2CO3, and methyl iodide in DMF .


Molecular Structure Analysis

The molecular formula of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione is C10H9N3O4. Its molecular weight is 235.199.


Chemical Reactions Analysis

The reaction mechanism of quinoxaline-2,3-diones is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Inhibition of D-Amino Acid Oxidase (DAAO)

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Quinoxaline-2,3-diones, including “1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione”, have been evaluated for their inhibitory activities against DAAO. These compounds have shown potential as DAAO inhibitors .
  • Methods of Application or Experimental Procedures : A family of quinoxaline-2,3-diones was prepared and evaluated for their DAAO inhibitory activities. The IC50 values ranged from 0.6 to 15 μM in vitro .
  • Results or Outcomes : The SAR analysis revealed their binding modes with DAAO and provided an important clue for further design of highly potent DAAO inhibitors with novel structures .

Anti-Cancer & Anti-Proliferative Activity

  • Scientific Field : Oncology .
  • Summary of the Application : Quinoxaline derivatives, including “1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione”, have been studied for their anti-cancer and anti-proliferative activities .
  • Methods of Application or Experimental Procedures : These compounds are typically evaluated in vitro using cancer cell lines. The specific procedures can vary depending on the type of cancer being studied .
  • Results or Outcomes : While specific results for “1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione” are not available, quinoxaline derivatives in general have shown promising results in preclinical studies .

Anti-Microbial Activity

  • Scientific Field : Microbiology .
  • Summary of the Application : Quinoxaline derivatives have been evaluated for their anti-microbial activities against various pathogens .
  • Methods of Application or Experimental Procedures : These compounds are typically tested in vitro using standard anti-microbial susceptibility testing methods .
  • Results or Outcomes : While specific results for “1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione” are not available, quinoxaline derivatives in general have shown anti-microbial activities against a range of pathogens .

Anti-Convulsant Activity

  • Scientific Field : Neurology .
  • Summary of the Application : Quinoxaline derivatives have been evaluated for their anti-convulsant activities .
  • Methods of Application or Experimental Procedures : These compounds are typically tested in vitro using standard anti-convulsant testing methods .
  • Results or Outcomes : While specific results for “1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione” are not available, quinoxaline derivatives in general have shown anti-convulsant activities .

Anti-Tuberculosis Activity

  • Scientific Field : Microbiology .
  • Summary of the Application : Quinoxaline derivatives have been evaluated for their anti-tuberculosis activities .
  • Methods of Application or Experimental Procedures : These compounds are typically tested in vitro using standard anti-tuberculosis susceptibility testing methods .
  • Results or Outcomes : While specific results for “1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione” are not available, quinoxaline derivatives in general have shown anti-tuberculosis activities .

Anti-Malarial Activity

  • Scientific Field : Parasitology .
  • Summary of the Application : Quinoxaline derivatives have been evaluated for their anti-malarial activities .
  • Methods of Application or Experimental Procedures : These compounds are typically tested in vitro using standard anti-malarial susceptibility testing methods .
  • Results or Outcomes : While specific results for “1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione” are not available, quinoxaline derivatives in general have shown anti-malarial activities .

properties

IUPAC Name

1,4-dimethyl-6-nitroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-11-7-4-3-6(13(16)17)5-8(7)12(2)10(15)9(11)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSGZSRUMPMPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione

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